molecular formula C12H11BrN2O3 B1441748 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1274935-24-8

1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1441748
M. Wt: 311.13 g/mol
InChI Key: VXLHEVWBQJWYSR-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole-4-carboxylic acid, or 4-bromo-2-ethylpyrazole-4-carboxylic acid (BEPA), is a heterocyclic organic compound with a wide range of applications in synthetic organic chemistry. It is a versatile intermediate for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. BEPA has been used in a variety of laboratory experiments, and its unique properties have made it a valuable tool for scientific research.

Scientific Research Applications

Improved Synthesis Methodologies

Researchers have developed improved synthesis methodologies for pyrazole derivatives, demonstrating enhanced yields and efficiencies. For instance, Dong (2011) reported a synthesis route for 1H-pyrazole-4-carboxylic acid with a significantly increased yield, highlighting the potential for more efficient production of similar compounds C. Dong.

Synthesis of Condensed Pyrazoles

The synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions has been explored, showing the utility of ethyl triflyloxy-1H-pyrazole-4-carboxylates as precursors. This approach enables the production of various condensed pyrazole structures, which could be of interest in materials science and pharmaceutical research Eglė Arbačiauskienė et al..

Novel Pyrazole Derivatives with Potential Applications

Research into the synthesis of novel pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, has shown these compounds to possess promising optical nonlinearity, suggesting potential applications in optical limiting technologies B. Chandrakantha et al..

Electrochemiluminescence (ECL) Applications

The synthesis of pyrazolecarboxylic metal-organic frameworks demonstrates significant electrochemiluminescence (ECL), indicating potential for use in sensing and light-emitting devices. This work showcases the application of pyrazole derivatives in developing materials with unique electronic and optical properties C. Feng et al..

Structural and Spectral Investigations

Studies on the structural and spectral properties of pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide valuable insights into their chemical characteristics. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains S. Viveka et al..

Safety And Hazards

The safety data sheets for a similar compound, “1- (2- (4-Bromophenoxy)ethyl)pyrazole”, suggest that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-10-1-3-11(4-2-10)18-6-5-15-8-9(7-14-15)12(16)17/h1-4,7-8H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLHEVWBQJWYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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